3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile

説明

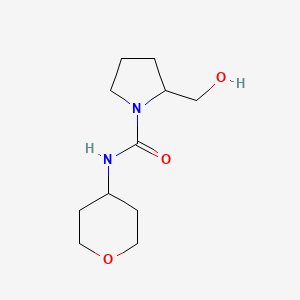

“3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile” is a chemical compound with the CAS Number: 3594-69-2 . Its molecular formula is C8H11NO and has a molecular weight of 137.18 . It is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 137.18 .

科学的研究の応用

Progesterone Receptor Modulators

Research has shown that certain derivatives of 3,3-dimethyl-2-oxo-cyclopentanecarbonitrile are significant in the development of progesterone receptor modulators. These modulators have potential applications in female healthcare, including contraception, treatment of fibroids, endometriosis, and certain breast cancers. The size of the 3,3-dialkyl substituent in these compounds is crucial for determining their function as either agonists or antagonists to the progesterone receptor (Fensome et al., 2008).

Inclusion Complex Formation

Studies have also explored the formation of inclusion complexes involving derivatives of this compound. An example is the creation of an inclusion complex with metal-free phthalocyanine and oxalic acid, demonstrating unique interactions at the molecular level (Liu et al., 2002).

Synthesis of Other Chemical Compounds

Additionally, variants of this compound have been used in the synthesis of other complex molecules. For instance, 3-cyano-4,6-dimethyl-2-pyridone, synthesized using a similar compound, has been explored for creating new chemical structures, indicating the broad potential of these compounds in chemical synthesis (Ellassar, 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been utilized in the design and synthesis of new drug molecules. The structural modifications of these derivatives allow for the exploration of novel pharmacological properties and potential therapeutic applications (Kiran et al., 2018).

Safety and Hazards

The safety information for “3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile” includes several hazard statements: H301, H311, and H331 . The precautionary statements include P261, P280, P301+P310, and P311 . The compound is identified with the pictogram of a skull and crossbones, and the signal word is "Danger" .

特性

IUPAC Name |

3,3-dimethyl-2-oxocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQAVKREMWDWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1=O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)

![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)

![5-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2371224.png)

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)